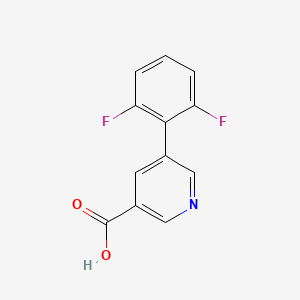
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol” is a chemical compound with the molecular formula C12H15F3O and a molecular weight of 232.24 . It is traditionally challenging to access and provides a chemically differentiated building block for organic synthesis and medicinal chemistry .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O . This indicates that the compound contains a butanol backbone with a trifluoromethylphenyl group attached.
Wissenschaftliche Forschungsanwendungen
Organic Synthesis Building Block
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol: serves as a chemically differentiated building block in organic synthesis . Its structure is particularly valuable for the preparation of drug candidates that require hindered amine motifs. The compound’s unique steric and electronic properties make it suitable for creating complex molecules that are otherwise challenging to synthesize.
Medicinal Chemistry
In medicinal chemistry, this compound provides a foundation for developing new therapeutic agents . Its trifluoromethyl group is of interest due to its potential to enhance biological activity and increase metabolic stability in drug candidates, making it a significant component in the design of new medicines.
Agrochemical Applications
Pyrazoles, which can be synthesized from this compound, have applications in the agrochemical industry . They can be used to develop pesticides that are more effective and potentially less harmful to the environment, contributing to sustainable agriculture practices.
Anti-inflammatory Medications
The compound’s derivatives, particularly pyrazoles, show promise as anti-inflammatory medications . Their ability to modulate inflammatory responses can lead to new treatments for chronic inflammatory diseases.
Antitumor Drugs
Another application in the pharmaceutical industry is the development of antitumor drugs . The structural features of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol and its derivatives may interact with specific biological targets to inhibit the growth of cancer cells.
Hindered Amine Motif Screening
This compound is part of a portfolio of over 80 sterically hindered secondary amines used for structurally distinct screening compounds . Screening these compounds can lead to the discovery of new drug candidates with unique properties.
Innovative Hydroamination Methods
Recent publications have highlighted the use of 3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol in innovative hydroamination methods . These methods are crucial for introducing nitrogen-containing groups into organic molecules, which is a fundamental step in synthesizing many pharmaceuticals.
Fluorinated Fused-Ring Pyrazoles
The synthesis of fluorinated fused-ring pyrazoles from this compound may yield medicinally useful properties . The incorporation of fluorine atoms into pharmaceutical compounds is a common strategy to improve their pharmacokinetic and pharmacodynamic profiles.
Safety And Hazards
Eigenschaften
IUPAC Name |
3-methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3O/c1-8(2)7-11(16)9-3-5-10(6-4-9)12(13,14)15/h3-6,8,11,16H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPPABMDSAXPFQU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=CC=C(C=C1)C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70676812 |
Source


|
| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-1-(4-(trifluoromethyl)phenyl)butan-1-ol | |
CAS RN |
1225790-22-6 |
Source


|
| Record name | 3-Methyl-1-[4-(trifluoromethyl)phenyl]butan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70676812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

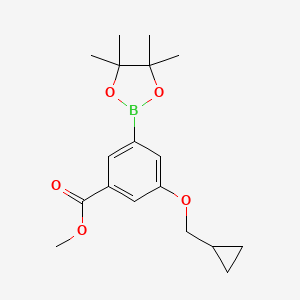
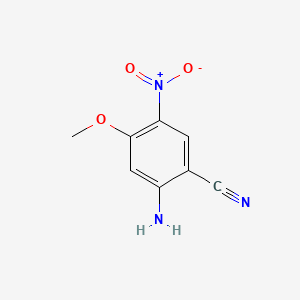
![6-Bromo-2,4-dihydrospiro[benzo[b][1,4]dioxepine-3,1'-cyclopropane]](/img/structure/B597351.png)
![8-Azabicyclo[3.2.1]octan-6-one,8-(1-methylethyl)-(9CI)](/img/no-structure.png)
![6-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B597355.png)
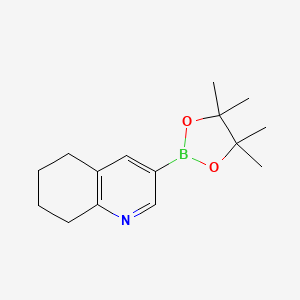

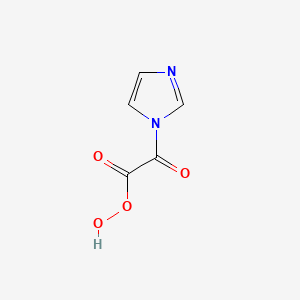
![p-Vinylphenyl O-[beta-D-apiofuranosyl-(1-6)]-beta-D-glucopyranoside](/img/structure/B597365.png)

![8-Bromo-2-(dichloromethyl)imidazo[1,2-a]pyridine hydrochloride](/img/structure/B597367.png)


